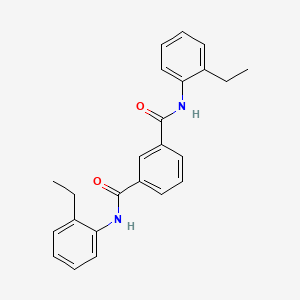

N,N'-bis(2-ethylphenyl)isophthalamide

Beschreibung

N,N'-bis(2-ethylphenyl)isophthalamide is a synthetic aromatic amide derivative characterized by two 2-ethylphenyl groups attached to the isophthalamide core. The ethylphenyl substituents introduce steric bulk and hydrophobicity, which may influence solubility, thermal stability, and intermolecular interactions. Such derivatives are typically explored in polymer science and materials engineering due to their ability to modulate chain packing and mechanical properties .

Eigenschaften

IUPAC Name |

1-N,3-N-bis(2-ethylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-3-17-10-5-7-14-21(17)25-23(27)19-12-9-13-20(16-19)24(28)26-22-15-8-6-11-18(22)4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGTPICAYPARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Isophthalamide Derivatives

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)

- Substituents : Mercaptoethyl (–CH₂SH) groups.

- Key Properties :

- Applications : Heavy metal detoxification, neuroprotective therapies .

N,N'-bis(3-hydroxyphenyl)isophthalamide

- Substituents : Hydroxyphenyl groups.

- Key Properties :

- Applications : Crystal engineering, supramolecular assemblies .

Iohexol Derivatives (e.g., 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide)

- Substituents : Dihydroxypropyl groups.

- Key Properties :

- Applications: Medical imaging (non-ionic contrast agents) .

N,N′-bis(4′-amino-4-biphenylene)-isophthalamide

- Substituents : Aromatic diamine groups.

- Key Properties :

- Applications : High-performance polymers for industrial use .

Hypothetical Properties of N,N'-bis(2-ethylphenyl)isophthalamide

Compared to the above derivatives:

Comparative Data Table

Research Findings and Contrasts

- Metal Chelation : NBMI’s thiol groups enable superior heavy metal binding (~80% reduction in Hg-induced phosphorylation in MAECs) , whereas ethylphenyl derivatives lack such functionality.

- Thermal Behavior : Aromatic diamines in PAIs achieve decomposition temperatures >300°C , suggesting ethylphenyl variants may exhibit comparable stability.

- Crystallinity : Hydroxyphenyl derivatives form ordered lattices via hydrogen bonds , while ethylphenyl groups might favor less ordered but mechanically robust polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.